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Compound of Interest

Compound Name: MK-0249

Cat. No.: B1677218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MK-0249 is a potent and selective, orally active histamine H3 receptor (H3R) inverse agonist

that was investigated for the treatment of various central nervous system disorders, including

Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). The

histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that

modulates the release of histamine and other neurotransmitters. As an inverse agonist, MK-
0249 not only blocks the effects of agonists but also reduces the basal, constitutive activity of

the H3 receptor, leading to enhanced release of neurotransmitters such as histamine and

acetylcholine, which are implicated in cognitive processes. Despite promising preclinical data,

clinical trials with MK-0249 did not demonstrate sufficient efficacy, leading to the

discontinuation of its development.[1][2] This guide provides a detailed overview of the

chemical structure, pharmacological properties, and relevant experimental methodologies for

MK-0249.

Chemical Structure and Properties
MK-0249 is a non-imidazole quinazolinone derivative. Its chemical and physical properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1677218?utm_src=pdf-interest
https://www.benchchem.com/product/b1677218?utm_src=pdf-body
https://www.benchchem.com/product/b1677218?utm_src=pdf-body
https://www.benchchem.com/product/b1677218?utm_src=pdf-body
https://www.benchchem.com/product/b1677218?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24549371/
https://pubmed.ncbi.nlm.nih.gov/23523692/
https://www.benchchem.com/product/b1677218?utm_src=pdf-body
https://www.benchchem.com/product/b1677218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name

2-methyl-3-[4-(3-pyrrolidin-1-

ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-

4-one

Molecular Formula C23H24F3N3O2

Molecular Weight 431.45 g/mol

SMILES
CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=

C3)OCCCN4CCCC4)C(F)(F)F

InChI Key DDDZBLNULGDPGA-UHFFFAOYSA-N

CAS Number 862309-06-6

Appearance Powder

Solubility Soluble in DMSO

In Vitro Pharmacology
MK-0249 exhibits high affinity for the histamine H3 receptor across different species. The

following table summarizes its in vitro binding affinities.

Parameter Species Value

Ki Human H3 Receptor 6.8 ± 1.3 nM

Rat H3 Receptor 33 ± 3 nM

Rhesus H3 Receptor 4.3 ± 1.2 nM

IC50 Human H3 Receptor 1.7 nM

Experimental Protocol: Radioligand Binding Assay for
Ki Determination
The determination of the inhibitory constant (Ki) for MK-0249 at the histamine H3 receptor is

typically performed using a competitive radioligand binding assay. The following is a
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representative protocol:

Membrane Preparation: Membranes are prepared from cells stably expressing the

recombinant human, rat, or rhesus histamine H3 receptor. The cells are harvested,

homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the

membranes. The final membrane preparation is resuspended in the assay buffer and the

protein concentration is determined.

Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is

used.

Competition Assay: The assay is typically performed in a 96-well plate format.

To each well, the following are added in order:

Assay buffer.

A fixed concentration of the radioligand (typically at or near its Kd value).

Increasing concentrations of the unlabeled competitor ligand (MK-0249).

The cell membrane preparation.

Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled H3 receptor antagonist.

Incubation: The plates are incubated, for example, for 60 minutes at 27°C, to allow the

binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g.,

Unifilter-96 GF/C) using a cell harvester. This separates the membrane-bound radioligand

from the unbound radioligand. The filters are then washed with ice-cold wash buffer (e.g., 50

mM Tris-HCl, pH 7.4).

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The

radioactivity retained on the filters is then quantified using a scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression analysis. The IC50 value

(the concentration of MK-0249 that inhibits 50% of the specific binding of the radioligand) is

determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

In Vivo Pharmacology
Preclinical in vivo studies demonstrated that MK-0249 is orally active and brain-penetrant. It

has been shown to increase histamine levels in the rat brain in a dose-dependent manner.

Species Dosing Effect

Rat 0-30 mg/kg, p.o.
Dose-dependent elevation of

histamine levels in the brain.

Mouse 10 mg/kg, p.o.

Markedly higher brain

penetrability in mdr1a (-/-) mice

compared to wild-type mice,

indicating it is a substrate for

P-glycoprotein in rodents.

Experimental Protocol: In Vivo Microdialysis for Brain
Histamine Levels
The effect of MK-0249 on brain histamine levels can be assessed using in vivo microdialysis in

freely moving rats.

Animal Preparation: Male rats are anesthetized and a guide cannula for the microdialysis

probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex

or hypothalamus). The animals are allowed to recover from surgery for several days.

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the

guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant

flow rate (e.g., 1-2 µL/min).
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Baseline Sampling: After a stabilization period, dialysate samples are collected at regular

intervals (e.g., every 20 minutes) to establish a baseline level of histamine.

Drug Administration: MK-0249 is administered orally at various doses.

Post-Dosing Sampling: Dialysate samples continue to be collected for several hours after

drug administration.

Sample Analysis: The concentration of histamine in the dialysate samples is determined

using a sensitive analytical method, such as high-performance liquid chromatography

(HPLC) with fluorescence detection or mass spectrometry.

Data Analysis: The histamine concentrations in the post-dose samples are expressed as a

percentage of the baseline levels. The data are then analyzed to determine the dose-

response relationship and the time course of the effect of MK-0249 on brain histamine levels.

Signaling Pathway of the Histamine H3 Receptor
and Modulation by MK-0249
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gi/o family of G proteins. As an inverse agonist, MK-0249 is expected to inhibit the basal

activity of the H3 receptor and block agonist-induced signaling.
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Caption: Histamine H3 Receptor Signaling Pathway and Modulation by MK-0249.
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Summary of Clinical Development
MK-0249 underwent several clinical trials to evaluate its efficacy in treating cognitive deficits in

various patient populations.

Alzheimer's Disease: A pilot study in patients with mild-to-moderate Alzheimer's disease

found that MK-0249 at a 5 mg daily dose for 4 weeks was not effective in improving cognitive

function.[3] Pharmacokinetic and PET data suggested that this dose would achieve

approximately 85% brain receptor occupancy.[3]

Schizophrenia: A randomized, crossover study in patients with schizophrenia found that MK-
0249 at 10 mg once daily for 4 weeks was not superior to placebo in improving cognitive

impairment.[4]

ADHD: A randomized controlled study in adults with ADHD showed that MK-0249 (5-10

mg/day) was not effective for the treatment of ADHD.[5]

Excessive Daytime Sleepiness: In a study of patients with obstructive sleep apnea, MK-0249
did not significantly improve wakefulness as measured by the Maintenance of Wakefulness

Test (MWT), although some improvements were noted on subjective measures.[6]

Across these studies, MK-0249 was generally well-tolerated, but common adverse events

included insomnia, headache, and gastrointestinal discomfort.[3][7] The lack of demonstrated

efficacy in these clinical trials ultimately led to the discontinuation of its development.

Conclusion
MK-0249 is a well-characterized histamine H3 receptor inverse agonist with high potency and

selectivity. While it demonstrated target engagement in preclinical and clinical studies, it failed

to show significant efficacy for the treatment of cognitive disorders in various patient

populations. The data and methodologies presented in this guide provide a comprehensive

technical overview for researchers and drug development professionals interested in the

chemical and pharmacological properties of MK-0249 and the broader field of histamine H3

receptor modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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